

Crystal structure of (5-nitro-1H-pyrazol-3-yl)methanol

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Compound of Interest

Compound Name: (5-nitro-1H-pyrazol-3-yl)methanol

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An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of **(5-nitro-1H-pyrazol-3-yl)methanol**

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast range of pharmacological activities and unique physicochemical properties.[1] The introduction of a nitro group and a hydroxymethyl substituent onto the pyrazole scaffold, as in **(5-nitro-1H-pyrazol-3-yl)methanol** ($C_4H_5N_3O_3$)[2], creates a molecule with significant potential for directed intermolecular interactions, which are critical for crystal engineering and understanding structure-activity relationships (SAR). While the crystal structure of this specific compound is not yet in the public domain, this guide provides a comprehensive, predictive, and methodological framework for its determination and analysis. As a Senior Application Scientist, this document synthesizes established protocols with field-proven insights, explaining the causality behind experimental choices to empower researchers in their own investigations. We will detail the synthesis, characterization, single-crystal growth, X-ray diffraction analysis, and the anticipated supramolecular architecture of the title compound, grounded in authoritative data from closely related nitropyrazole structures.

Synthesis and Spectroscopic Confirmation

The foundational step in any crystallographic study is the unambiguous synthesis and purification of the target compound. The presence of impurities can severely hinder or prevent the growth of high-quality single crystals.

Proposed Synthesis Protocol

A plausible synthetic route begins with the nitration of a suitable pyrazole precursor. The following is a proposed two-step protocol based on standard heterocyclic chemistry transformations.

Step 1: Synthesis of (1H-Pyrazol-3-yl)methanol (This is a commercially available precursor, but a synthesis is provided for completeness).

- To a solution of ethyl 3-pyrazolecarboxylate (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq.).
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
- Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
- Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1H-Pyrazol-3-yl)methanol.^[3]

Step 2: Nitration to **(5-nitro-1H-pyrazol-3-yl)methanol**

- Cool a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (3 eq.) to 0 °C in an ice-salt bath.
- Slowly add (1H-Pyrazol-3-yl)methanol (1 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of a sulfuric acid medium is crucial as it protonates the pyrazole ring, making it less susceptible to oxidation while facilitating nitration.
- After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

- Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
- Recrystallize the crude solid from an ethanol/water mixture to afford pure **(5-nitro-1H-pyrazol-3-yl)methanol**.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

Technique	Expected Observations
¹ H NMR (DMSO-d ₆)	A singlet for the pyrazole C-H proton, a triplet for the hydroxyl proton (-OH), a doublet for the methylene protons (-CH ₂ -), and a broad singlet for the pyrazole N-H proton. The exact chemical shifts would need to be determined experimentally. [4]
¹³ C NMR (DMSO-d ₆)	Four distinct carbon signals corresponding to the two non-equivalent pyrazole ring carbons, the methylene carbon, and the carbon bearing the nitro group.
FT-IR (KBr)	Characteristic absorption bands are expected for O-H stretching (broad, ~3300 cm ⁻¹), N-H stretching (~3100 cm ⁻¹), C-H stretching (~2900 cm ⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1550 cm ⁻¹ and ~1350 cm ⁻¹ , respectively), and C=N/C=C stretching of the pyrazole ring (~1600-1400 cm ⁻¹). [5]
Mass Spec. (ESI+)	The protonated molecular ion peak [M+H] ⁺ should be observed at m/z corresponding to the molecular weight of 143.1 g/mol plus a proton. [2]

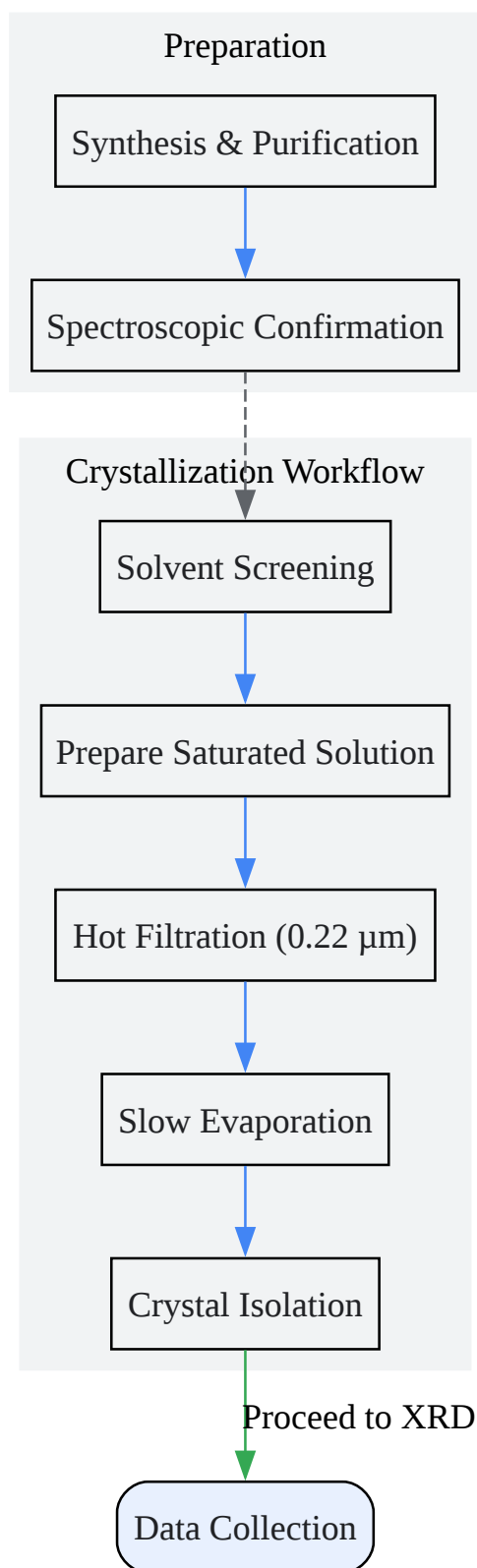
Single-Crystal Growth: The Art and Science

Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to self-assemble slowly and methodically into a perfectly ordered three-dimensional lattice. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (pyrazole N, nitro O, hydroxyl O) in **(5-nitro-1H-pyrazol-3-yl)methanol** suggests that solvent choice will be critical.

Experimental Protocol for Crystallization

Method: Slow Evaporation This technique is straightforward and effective for moderately soluble compounds. The choice of solvent is paramount; an ideal solvent will dissolve the compound when warm but not when cold, and it should not be overly volatile.

- **Solvent Screening:** Begin by testing the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water).
- **Preparation:** Prepare a saturated or near-saturated solution of **(5-nitro-1H-pyrazol-3-yl)methanol** in a suitable solvent (e.g., methanol or an ethanol/water mixture) by gentle warming.
- **Filtration:** Filter the warm solution through a syringe filter (0.22 μm) into a clean, small vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.
- **Incubation:** Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow, controlled evaporation of the solvent.
- **Isolation:** Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks. Once formed, carefully retrieve a suitable crystal using a loop.



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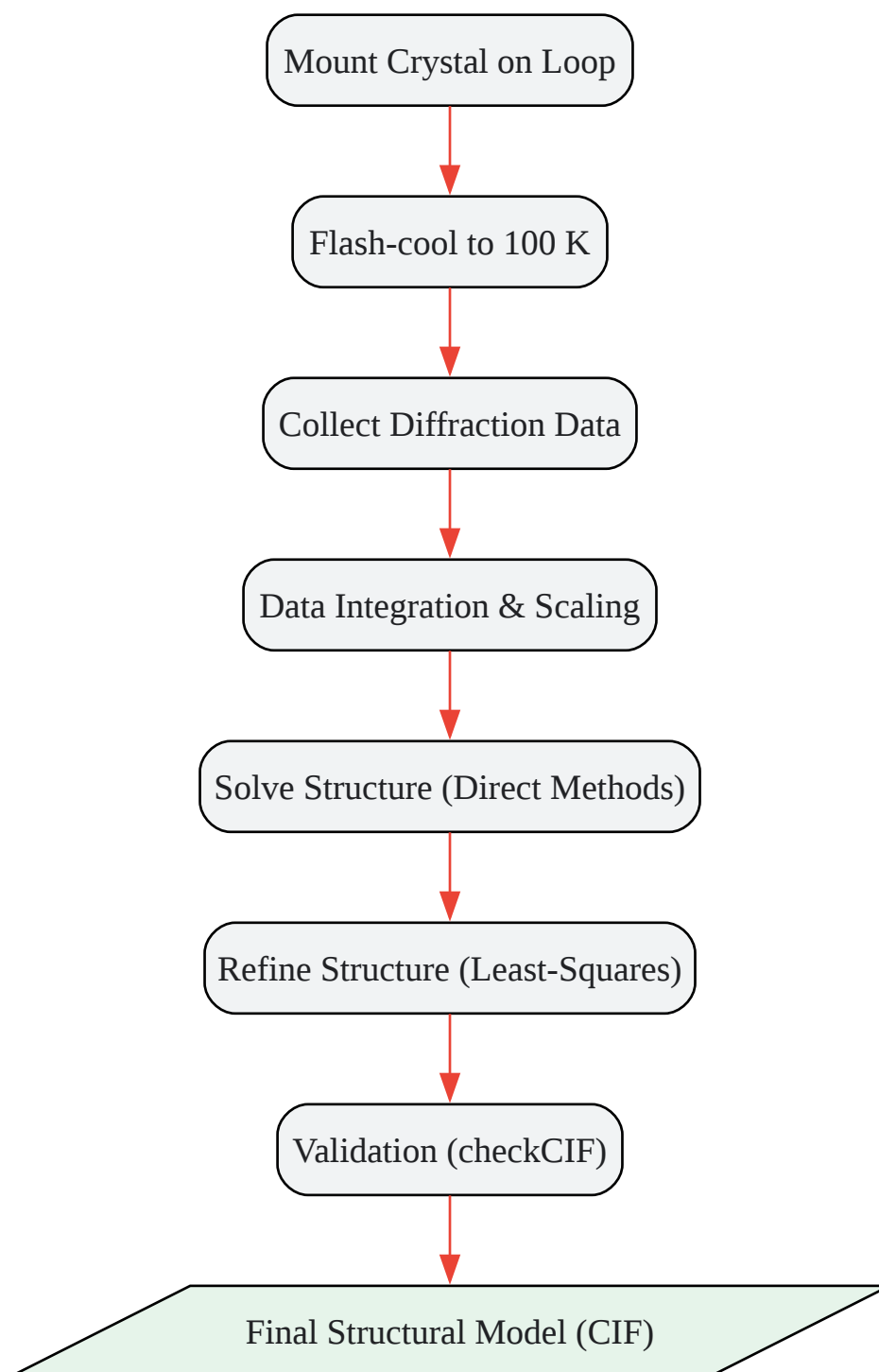
Caption: Workflow from synthesis to crystal isolation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Data Collection and Structure Refinement Protocol

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a cryoloop.^[6]
- **Cryo-cooling:** The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes atomic thermal vibrations, leading to higher resolution data and protecting the crystal from radiation damage.^[1]
- **Data Collection:** The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 Venture) equipped with an X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector. A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
- **Structure Solution and Refinement:**
 - The collected diffraction data is processed to yield a set of structure factors.
 - Initial atomic positions are determined using direct methods (e.g., using the SHELXT program).^[6]
 - The structural model is then refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).^[6] This iterative process adjusts atomic positions, and displacement parameters until the calculated diffraction pattern best matches the observed pattern.
 - Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.



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Caption: The experimental workflow for SC-XRD analysis.

Anticipated Crystallographic Data

The refined structure would yield a Crystallographic Information File (CIF) containing the following key parameters.

Parameter	Description	Anticipated Value/System
Chemical formula	C ₄ H ₅ N ₃ O ₃	C ₄ H ₅ N ₃ O ₃
Formula weight	143.10 g/mol	143.10
Crystal system	The crystal system (e.g., monoclinic, orthorhombic).	Likely a low-symmetry system such as monoclinic or orthorhombic. [6] [7]
Space group	The symmetry elements of the unit cell.	To be determined.
a, b, c (Å)	The dimensions of the unit cell.	To be determined.
α, β, γ (°)	The angles of the unit cell.	To be determined.
Volume (Å ³)	The volume of the unit cell.	To be determined.
Z	The number of molecules per unit cell.	To be determined.
Density (calculated)	The calculated density of the crystal.	~1.6 - 1.8 g/cm ³ (Typical for nitropyrazoles).
R ₁ [<i>I</i> > 2σ(<i>I</i>)]	The R-factor, a measure of agreement between the model and the data.	< 0.05 for a well-refined structure.
wR ₂ (all data)	The weighted R-factor.	< 0.15 for a good refinement.

Predictive Analysis of the Crystal Structure

Based on the known crystal packing of related nitropyrazoles[\[6\]](#)[\[7\]](#)[\[8\]](#), we can make authoritative predictions about the key structural features of **(5-nitro-1H-pyrazol-3-yl)methanol**.

Molecular Conformation

The pyrazole ring is expected to be essentially planar. The primary conformational flexibility will involve the rotation around the C-C bond of the methanol group and the C-N bond of the nitro group. The nitro group may be slightly twisted out of the plane of the pyrazole ring to minimize steric hindrance.

Supramolecular Assembly and Hydrogen Bonding

The supramolecular structure will be dominated by a network of hydrogen bonds. The molecule contains multiple donors and acceptors, leading to a potentially complex and robust three-dimensional architecture. Strong hydrogen bonds are known to increase crystal packing density and thermal stability in energetic materials.^[8]

Donor	Acceptor	Interaction Type	Significance
Pyrazole N-H	Pyrazole N (of another molecule)	N-H...N	A classic and highly probable interaction forming chains or dimeric synthons, as commonly observed in pyrazole crystal structures.[7]
Pyrazole N-H	Nitro O	N-H...O	A strong interaction that links molecules, often seen in nitro-substituted heterocycles.[9]
Pyrazole N-H	Hydroxyl O	N-H...O	Another strong possibility, contributing to the cohesion of the crystal lattice.
Hydroxyl O-H	Pyrazole N	O-H...N	A very strong and highly directional hydrogen bond that would be a key structure-directing interaction.
Hydroxyl O-H	Nitro O	O-H...O	A strong interaction that would compete with other acceptors for the hydroxyl donor.
Hydroxyl O-H	Hydroxyl O (of another molecule)	O-H...O	Formation of catemeric chains or dimers via the alcohol functionality.

In addition to these strong interactions, weaker C-H...O and C-H...N hydrogen bonds are also likely to play a role in stabilizing the overall crystal packing.[7] Furthermore, π - π stacking interactions between parallel pyrazole rings may occur, further influencing the supramolecular assembly.[10]

Hirshfeld Surface Analysis

Once a CIF is obtained, Hirshfeld surface analysis would be performed using software like CrystalExplorer. This powerful tool visualizes intermolecular contacts and quantifies their relative contributions. For **(5-nitro-1H-pyrazol-3-yl)methanol**, the 2D fingerprint plots are expected to show that N...H/H...N and O...H/H...O contacts make up the largest percentage of close interactions, visually confirming the dominance of hydrogen bonding in the crystal packing, similar to what is observed in 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.[7]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and detailed structural elucidation of **(5-nitro-1H-pyrazol-3-yl)methanol**. By leveraging established methodologies and predictive insights from analogous structures, researchers are equipped with the necessary framework to successfully determine and interpret its crystal structure. The analysis of the molecular conformation and, most importantly, the intricate network of hydrogen bonds will be crucial for understanding its solid-state properties and for the rational design of new pharmaceuticals and energetic materials based on the nitropyrazole scaffold.

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- To cite this document: BenchChem. [Crystal structure of (5-nitro-1H-pyrazol-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418186#crystal-structure-of-5-nitro-1h-pyrazol-3-yl-methanol]

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